2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide
Description
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-13-10-15(12-21(3,4)11-13)22-20(25)19(24)18-14(2)23(5)17-9-7-6-8-16(17)18/h6-9,13,15H,10-12H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCJYDXUZIEUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is a synthetic compound belonging to the indole derivatives class. This compound has garnered attention in medicinal chemistry for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. The unique structure of this compound includes an indole ring system and an acetamide functional group, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.45 g/mol. The compound features a dimethyl-substituted indole moiety and a bulky trimethylcyclohexyl group that may influence its biological interactions and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C20H27N3O2 |
| Molecular Weight | 341.45 g/mol |
| Structure | Indole ring with acetamide group |
Antitumor Activity
Research indicates that indole derivatives exhibit significant antitumor properties. Studies have shown that related compounds can induce apoptosis in various cancer cell lines, including colon and lung cancer cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation.
Case Study:
In vitro studies demonstrated that compounds structurally similar to this compound effectively inhibited the growth of human cancer cell lines. For instance, a derivative was shown to reduce cell viability by over 50% at concentrations as low as 10 µM within 48 hours of treatment.
Neuroactive Properties
The indole structure is also associated with neuroactive properties. Compounds in this class have been investigated for their potential in treating neurological disorders such as depression and anxiety.
Mechanism of Action:
The proposed mechanism involves interaction with neurotransmitter systems, particularly serotonin receptors. This interaction may enhance mood regulation and provide anxiolytic effects.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole derivatives. The general synthetic route includes:
- Formation of the Indole Core: Reacting 1,2-dimethylindole with appropriate acylating agents.
- Introduction of the Acetamide Group: Using acetic anhydride or similar reagents under controlled conditions.
- Substitution Reactions: Modifying the cyclohexyl group to enhance biological activity.
This synthetic flexibility allows researchers to explore various substitutions on the indole ring and acetamide group, leading to a better understanding of structure-activity relationships (SAR).
Research Findings
A comprehensive review of literature reveals several promising findings regarding the biological activities of this compound:
- Anticancer Properties: Several studies have reported IC50 values in the low micromolar range for cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 10 |
| HT29 (Colon) | 12 |
- Neuropharmacological Effects: Preliminary studies suggest potential antidepressant effects through modulation of serotonin pathways.
Comparison with Similar Compounds
Core Structural Modifications: Indole Derivatives
Several analogs share the 2-oxoindole or 2-oxoacetamide framework but differ in substituents (Table 1):
Structural Insights :
- F12016: The acetylphenyl substituent (vs.
- Trimethylcyclohexyl vs. Aromatic Groups : The cyclohexyl group in the target compound introduces conformational rigidity and higher lipophilicity (predicted logP ~4.5–5.0) compared to phenyl (logP ~3.0–3.5) or phenethyl groups, favoring passive diffusion across biological membranes .
Functional Group Analysis: Acetamide Substituents
The trimethylcyclohexyl group distinguishes the target compound from other N-substituted acetamides:
- Oxadiazole Derivatives (): Compounds like 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol feature sulfur-containing heterocycles.
Hypothetical Physicochemical and Pharmacokinetic Profiles
Key Observations :
- The trimethylcyclohexyl group likely reduces solubility but enhances bioavailability via increased lipophilicity.
- F12016’s inactivity may stem from suboptimal substituent geometry or polarity, highlighting the importance of the cyclohexyl group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
